![molecular formula C20H18ClN3O4S3 B467501 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide CAS No. 590400-08-1](/img/structure/B467501.png)
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the benzo[b]thiophene core, along with the morpholinosulfonyl and carbamothioyl groups, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Biochemical Pathways
While specific pathways remain elusive, we can speculate that this compound affects cellular processes related to inflammation, cell growth, or metabolism. Thiophenes, in general, exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Therefore, exploring relevant pathways associated with these functions could provide insights.
Action Environment
Environmental factors impact its efficacy and stability:
Preparation Methods
The synthesis of 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the morpholinosulfonyl group: This step involves the reaction of the benzo[b]thiophene derivative with morpholine and sulfonyl chloride under basic conditions.
Formation of the carbamothioyl group: This can be achieved through the reaction of the intermediate compound with isothiocyanates.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide include other benzo[b]thiophene derivatives such as:
3-chloro-benzo[b]thiophene-2-carboxylic acid: Known for its anticancer properties.
3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Studied for its role in targeting myeloid cell leukemia-1 (Mcl-1) protein.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide, a compound with the molecular formula C20H18ClN3O4S, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, a morpholinosulfonyl moiety, and a benzo[b]thiophene backbone. Its structural complexity is indicative of potential multifaceted biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Notably, they may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
In Vitro Studies
A study focusing on benzofuran derivatives related to this compound demonstrated significant anticancer properties against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active derivatives exhibited IC50 values ranging from 1.48 µM to 47.02 µM , indicating potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4b | A549 | 1.48 | Apoptosis induction |
15a | NCI-H23 | 18.89 | Cell cycle arrest |
16a | NCI-H23 | 1.50 | Apoptosis induction |
The study also highlighted that these compounds induced apoptosis in cancer cells, with significant increases in sub-G1 populations, suggesting effective tumor suppression mechanisms through apoptosis and cell cycle modulation .
The anticancer activity appears to be mediated through:
- VEGFR-2 Inhibition : Compounds showed inhibitory activity against VEGFR-2, a key player in angiogenesis.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited reduced G0–G1 phase populations and increased G2/M phase populations .
Acetylcholinesterase Inhibition
In addition to anticancer properties, this compound's analogs have been investigated for their ability to inhibit AChE and BuChE. These enzymes are critical in the pathophysiology of Alzheimer's disease.
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
5f | 30.1 | 35.6 |
Reference Drug | 25.7 | Not applicable |
The findings indicate that certain derivatives possess mixed-type inhibition characteristics against AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Studies
A notable case study involved the examination of a related compound's effects on cognitive decline in animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive functions correlated with reduced Aβ aggregation, highlighting its potential as a multifunctional agent against neurodegeneration.
Properties
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c21-17-15-3-1-2-4-16(15)30-18(17)19(25)23-20(29)22-13-5-7-14(8-6-13)31(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H2,22,23,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHMGOSTWQLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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